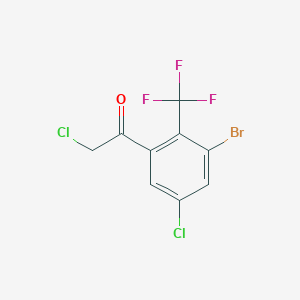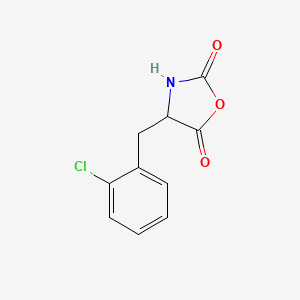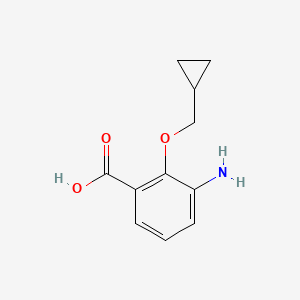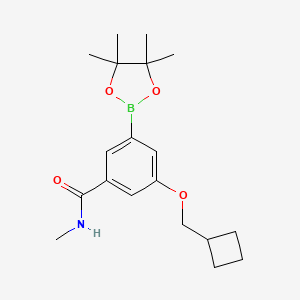
3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclobutylmethoxy group and a dioxaborolan group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with a methylamine derivative.
Introduction of the Cyclobutylmethoxy Group: This step involves the nucleophilic substitution of a cyclobutylmethanol derivative onto the benzamide core.
Attachment of the Dioxaborolan Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the dioxaborolan group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism would depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolan group but differs in the core structure.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a similar dioxaborolan group but different substituents.
Uniqueness
The uniqueness of 3-(Cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C19H28BNO4 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
3-(cyclobutylmethoxy)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)15-9-14(17(22)21-5)10-16(11-15)23-12-13-7-6-8-13/h9-11,13H,6-8,12H2,1-5H3,(H,21,22) |
Clave InChI |
HHGTYAJDQKZXDY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCC3)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
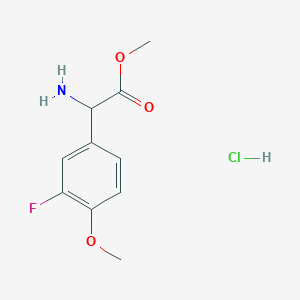

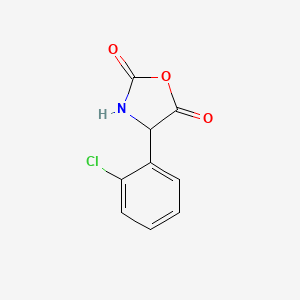
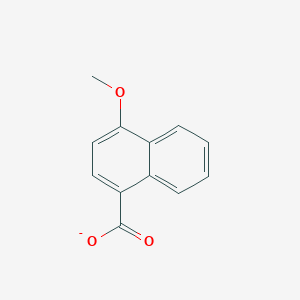
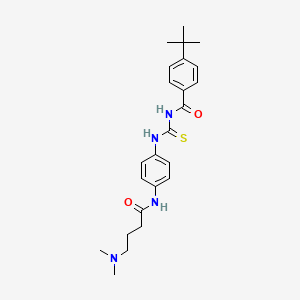
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
